2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
Preparation Methods
The synthesis of 2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine can be achieved through a multicomponent reaction involving thiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature . The reaction is catalyzed by vanadium oxide loaded on fluorapatite (V2O5/FAp), which provides excellent yields (90-97%) under mild conditions . This green synthesis method is advantageous due to its rapid reaction time, eco-friendliness, and reusability of the catalyst .
Chemical Reactions Analysis
2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine involves its interaction with molecular targets and pathways. The compound’s electron-deficient thiazolo[4,5-d]thiazole moiety enables efficient intermolecular π–π overlap, facilitating its role as a photocatalyst . Additionally, its unique inhibitory activities have been observed in certain ligand molecules, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine include:
Thiazolo[5,4-d]thiazoles: These compounds share a similar electron-deficient system and are used in the synthesis of semiconductors for plastic electronics.
Thiazolo[3,2-a]pyrimidines: These compounds are obtained through reactions involving 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones and methyl chloroacetate.
The uniqueness of this compound lies in its specific structural features and versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C14H13N5O3S2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-[2-(4-nitrophenoxy)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C14H13N5O3S2/c1-23-14-18-13-11(24-14)12(16-8-17-13)15-6-7-22-10-4-2-9(3-5-10)19(20)21/h2-5,8H,6-7H2,1H3,(H,15,16,17) |
InChI Key |
SDLIKBFMNFCEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C(=NC=N2)NCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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